molecular formula C8H14ClNO B1526579 N-(2-chloroethyl)cyclopentanecarboxamide CAS No. 1250039-40-7

N-(2-chloroethyl)cyclopentanecarboxamide

Cat. No. B1526579
CAS RN: 1250039-40-7
M. Wt: 175.65 g/mol
InChI Key: UTOHSYDJWJCESY-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C8H14ClNO . It has a molecular weight of 175.66 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of N-(2-chloroethyl)cyclopentanecarboxamide consists of a cyclopentane ring attached to a carboxamide group and a 2-chloroethyl group . The exact linear structure formula is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-chloroethyl)cyclopentanecarboxamide are not fully detailed in the available resources. It is known that the compound has a molecular weight of 175.66 . More specific properties such as boiling point, melting point, solubility, and stability are not provided .

Scientific Research Applications

Pharmaceutical Research

N-(2-chloroethyl)cyclopentanecarboxamide: is utilized in pharmaceutical research as a reference standard for drug testing . Its precise molecular structure, characterized by the molecular formula

C8H14ClNO C_8H_{14}ClNO C8​H14​ClNO

and a molecular weight of 175.66, makes it a valuable compound for developing and testing new pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The detailed documentation, including NMR, HPLC, LC-MS, and UPLC data, supports its use in the synthesis and analysis of new medicinal agents .

Agriculture

While specific applications in agriculture are not directly cited, compounds like N-(2-chloroethyl)cyclopentanecarboxamide may be investigated for their effects on plant growth, disease resistance, or as precursors to agrochemicals .

Industrial Applications

In industrial settings, N-(2-chloroethyl)cyclopentanecarboxamide could be used in the synthesis of more complex chemical entities. Its reactivity due to the chloroethyl group may be harnessed in polymer synthesis or as an intermediate in the production of other industrial chemicals .

Environmental Science

This compound’s role in environmental science could involve studies on its degradation, its interaction with various environmental factors, or its potential use in environmental remediation processes .

Biochemistry

N-(2-chloroethyl)cyclopentanecarboxamide: may serve as a reagent or a building block in biochemistry research, particularly in the study of enzyme-substrate interactions or metabolic pathways .

Materials Science

The compound’s properties could be valuable in materials science, particularly in the development of new materials with specific desired characteristics, such as enhanced durability or controlled reactivity .

Analytical Chemistry

As a reference standard, N-(2-chloroethyl)cyclopentanecarboxamide is essential in analytical chemistry for ensuring the accuracy and reliability of analytical methods and instruments .

Future Directions

The future directions for research on N-(2-chloroethyl)cyclopentanecarboxamide are not explicitly mentioned in the available resources. Given its structural similarity to other compounds with known biological activity, it could be of interest in the development of new pharmaceuticals or in the study of biological mechanisms .

properties

IUPAC Name

N-(2-chloroethyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-5-6-10-8(11)7-3-1-2-4-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOHSYDJWJCESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)cyclopentanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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